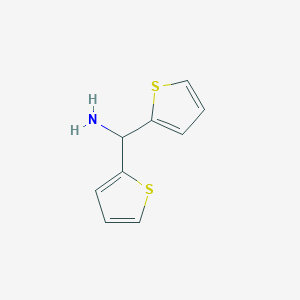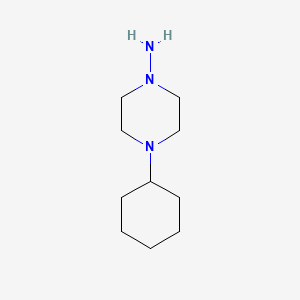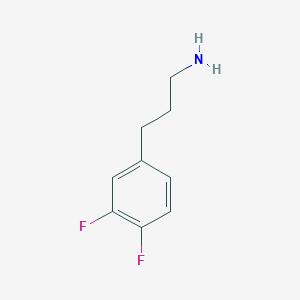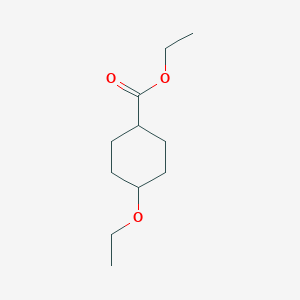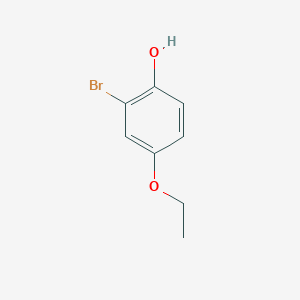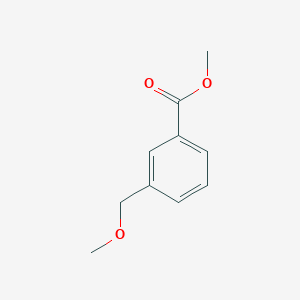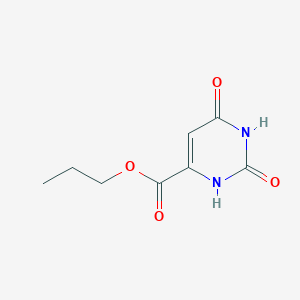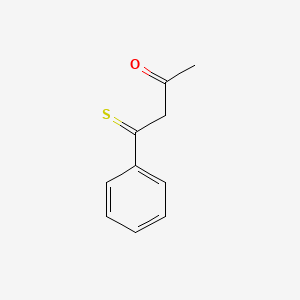
4-Phenyl-4-sulfanylidenebutan-2-one
Übersicht
Beschreibung
It is characterized by its molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
4-Phenyl-4-sulfanylidenebutan-2-one can be synthesized through the reaction of 2-bromoacetophenone with potassium thioacetate . The reaction typically involves the following steps:
Reactants: 2-bromoacetophenone and potassium thioacetate.
Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions.
Product Isolation: The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Phenyl-4-sulfanylidenebutan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Phenyl-4-sulfanylidenebutan-2-one involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-4-sulfanylidenebutan-2-one can be compared with other similar compounds such as:
4′-Chloroacetophenone: Similar in structure but with a chloro group instead of a thioacetate group.
4′-(Methylthio)acetophenone: Contains a methylthio group instead of a thioacetate group.
2-Benzofuranyl methyl ketone: A different aromatic ring system but similar functional groups.
The uniqueness of this compound lies in its thioacetate group, which imparts distinct reactivity and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
15473-64-0 |
|---|---|
Molekularformel |
C10H10OS |
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
4-phenyl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C10H10OS/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
PRIZFTPMFAPSFD-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)CC(=S)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)
![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)


